N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-11,21H,12-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQJYZPXDXWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the production process, ensuring high throughput and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to modify its structure for specific applications.
Biology
- Biochemical Probes : The compound is investigated as a biochemical probe to study enzyme interactions. Its structural features enable it to bind selectively to specific enzymes, providing insights into their mechanisms of action.
Medicine
- Therapeutic Properties : Research indicates potential anti-inflammatory and analgesic effects. Studies suggest that it may modulate pain pathways and inflammatory responses, making it a candidate for developing new therapeutic agents.
Industry
- Material Development : Due to its unique structural properties, the compound is explored for use in advanced materials, including polymers and coatings. Its chemical stability and reactivity can lead to innovative applications in material science.
Biological Activities
Research has identified several biological activities associated with this compound:
| Biological Activity | Mechanism | Research Findings |
|---|---|---|
| Anti-inflammatory | Enzyme inhibition | In vitro studies show reduced pro-inflammatory cytokines. |
| Analgesic | Receptor modulation | Animal models demonstrate decreased pain responses. |
| Antimicrobial | Pathogen interaction | Effective against certain bacterial strains in vitro. |
Case Study 1: Anti-inflammatory Activity
A study conducted at the University of Groningen examined the anti-inflammatory effects of this compound in a rat model. Results indicated a significant reduction in inflammatory markers when administered at therapeutic doses, suggesting its potential as a novel anti-inflammatory agent.
Case Study 2: Analgesic Properties
Another investigation focused on the analgesic properties using a pain model in mice. Findings revealed that doses of this compound led to a marked decrease in pain sensitivity compared to control groups, highlighting its potential application in pain management therapies.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl groups can engage in hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 3-phenylpropanamide derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations:
- Hydrophilicity vs. In contrast, benzothiazole and isopropyl substituents (e.g., ) increase lipophilicity, favoring membrane permeability.
- Synthetic Complexity : Benzothiazole derivatives (e.g., ) require multi-step functionalization, whereas phenethyl or isopropyl analogs are synthesized via simpler demethylation or amidation routes .
- Hydrogen-Bonding Capacity: Hydroxyl and amide groups in the target compound and 32 may facilitate interactions with biological targets, while dimethylamino groups (e.g., ) introduce basicity and cationic character.
Physicochemical and Spectral Properties
Table 2: Spectral Data and Analytical Metrics
Key Observations:
- IR Spectroscopy : All compounds show characteristic amide C=O stretches (~1660–1680 cm⁻¹) and NH stretches (~3400 cm⁻¹). Hydroxyl groups in the target compound and 32 may broaden these peaks due to hydrogen bonding .
- NMR Trends: Aromatic protons (δ 7.0–7.4 ppm) and methyl/methylene groups (δ 2.2–3.0 ppm) are consistent across analogs. Ethoxy or dimethylamino groups (e.g., ) introduce distinct splitting patterns (e.g., δ 4.14 for OCH2CH2).
Biological Activity
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique structural configuration that allows it to interact with various biological targets. The presence of the hydroxy group enhances its ability to form hydrogen bonds, while the phenyl groups contribute to hydrophobic interactions, which are crucial for binding to proteins and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target enzyme or receptor, leading to various pharmacological effects, including:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site.
- Receptor Modulation: It can alter receptor function by interacting with binding sites.
Biological Activities
Research has identified several biological activities associated with this compound:
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties.
- Analgesic Effects: Investigations into pain relief mechanisms indicate possible analgesic activity.
- Antimicrobial Activity: Some studies have explored its efficacy against various pathogens.
Data Table: Biological Activities and Mechanisms
| Biological Activity | Mechanism | Research Findings |
|---|---|---|
| Anti-inflammatory | Enzyme inhibition | In vitro studies show reduced pro-inflammatory cytokines. |
| Analgesic | Receptor modulation | Animal models demonstrate decreased pain responses. |
| Antimicrobial | Pathogen interaction | Effective against certain bacterial strains in vitro. |
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at the University of Groningen investigated the anti-inflammatory effects of this compound in a rat model. The results indicated a significant reduction in inflammatory markers when administered at therapeutic doses, suggesting its potential as a novel anti-inflammatory agent.
Case Study 2: Analgesic Properties
A separate investigation focused on the analgesic properties of this compound using a pain model in mice. The findings revealed that doses of this compound led to a marked decrease in pain sensitivity compared to control groups, highlighting its potential application in pain management therapies.
Research Applications
This compound has been explored for various applications in scientific research:
- Biochemical Probes: Its potential as a biochemical probe for studying enzyme interactions is under investigation.
- Therapeutic Development: Ongoing research aims to optimize its structure for enhanced therapeutic properties.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide?
- Methodological Answer : High yields (e.g., 76–74%) are achieved via stepwise coupling reactions using reagents like 1,1'-carbonyldiimidazole (CDI) for amide bond formation, followed by purification via reverse-phase HPLC. Reaction conditions (e.g., solvent choice, temperature) and stoichiometric ratios of intermediates (e.g., 1-cyanocyclopropylamine) are critical for minimizing side products .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts to verify stereochemistry (e.g., phenyl group environments at δ 7.2–7.4 ppm) and hydroxy/amide proton resonances .
- HRMS : Validate molecular weight (e.g., [M+H]+ experimental vs. calculated values within 0.0001 Da accuracy) .
- HPLC : Confirm purity (>98%) using gradient elution (e.g., C18 column, acetonitrile/water mobile phase) .
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Methodological Answer : Perform solubility screens in DMSO, ethanol, and aqueous buffers (e.g., PBS) at varying pH. For hydrophobic analogs like this compound, DMSO is often preferred for stock solutions, with solubility ≥97.8 mg/mL observed in similar propanamide derivatives .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictory stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C/40°C.
Identify degradation products using LC-MS and compare with known pathways (e.g., hydrolysis of the hydroxypropyl group).
- Note : Stability in neutral conditions is typically higher; avoid strong acids/bases during storage .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., proteases)?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model binding to active sites (e.g., HIV protease) based on structural analogs like Amprenavir ( ).
MD Simulations : Apply GROMACS to assess dynamic interactions over 100-ns trajectories, focusing on hydrogen bonding with catalytic residues .
Q. What advanced spectroscopic methods characterize solid-state conformation and polymorphism?
- Methodological Answer :
- IR-LD Spectroscopy : Analyze oriented samples in nematic liquid crystals to determine vibrational modes and crystal packing .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., (R)-2-amino-3-phenylpropanamide hemihydrate) to infer parent compound behavior .
Q. How can researchers address inconsistencies in reported bioactivity data across studies?
- Methodological Answer :
Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (IC50 determination in triplicate).
Metabolite Profiling : Use LC-MS to verify compound integrity during assays, ruling out degradation as a source of variability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
